Phenyl 2,4-dichloro-5-sulphamoylbenzenesulphonate

Process chemistry Saponification kinetics Diuretic intermediate synthesis

Phenyl 2,4-dichloro-5-sulphamoylbenzenesulphonate (CAS 80289-32-3) is a phenyl ester of a 2,4-dichloro-5-sulfamoylbenzenesulfonic acid, with an molecular formula C12H9Cl2NO5S2 and a molecular weight of 382.2 g/mol. It serves as a key synthetic intermediate in the preparation of 4,N-disubstituted 5-sulfamoylorthanilic acids, a class of compounds exhibiting potent salidiuretic (diuretic and saluretic) activity.

Molecular Formula C12H9Cl2NO5S2
Molecular Weight 382.2 g/mol
CAS No. 80289-32-3
Cat. No. B12660065
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhenyl 2,4-dichloro-5-sulphamoylbenzenesulphonate
CAS80289-32-3
Molecular FormulaC12H9Cl2NO5S2
Molecular Weight382.2 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)OS(=O)(=O)C2=C(C=C(C(=C2)S(=O)(=O)N)Cl)Cl
InChIInChI=1S/C12H9Cl2NO5S2/c13-9-6-10(14)12(7-11(9)21(15,16)17)22(18,19)20-8-4-2-1-3-5-8/h1-7H,(H2,15,16,17)
InChIKeyXIJVOPHKEWHUNN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Phenyl 2,4-Dichloro-5-sulphamoylbenzenesulphonate (CAS 80289-32-3): Core Intermediate for Salidiuretic Agents


Phenyl 2,4-dichloro-5-sulphamoylbenzenesulphonate (CAS 80289-32-3) is a phenyl ester of a 2,4-dichloro-5-sulfamoylbenzenesulfonic acid, with an molecular formula C12H9Cl2NO5S2 and a molecular weight of 382.2 g/mol [1]. It serves as a key synthetic intermediate in the preparation of 4,N-disubstituted 5-sulfamoylorthanilic acids, a class of compounds exhibiting potent salidiuretic (diuretic and saluretic) activity [2].

Why Phenyl 2,4-Dichloro-5-sulphamoylbenzenesulphonate Cannot Be Replaced by Other Aryl Sulfonate Esters or the Free Acid


The phenyl ester is not a generic sulfonate ester; its specific electronic and steric properties govern both the rate of nucleophilic displacement during amine coupling and the ease of subsequent saponification to liberate the free sulfonic acid. The patent literature explicitly teaches that the choice of phenolic leaving group directly impacts reaction kinetics: electron-withdrawing substituents (e.g., NO₂) accelerate saponification but can compromise stability, while electron-donating substituents (e.g., OCH₃) or ortho-substituents slow hydrolysis [1]. The unsubstituted phenyl ester occupies a unique position – it crystallizes well, provides optimal reactivity for the two-step sequence (nucleophilic substitution followed by alkaline saponification), and enables straightforward product isolation because the liberated phenol remains in the aqueous mother liquor [1]. Substituting with the free sulfonic acid bypasses the ester protection strategy entirely but forfeits the regioselectivity gains afforded by the phenoxysulfonyl directing group.

Quantitative Differentiation Evidence for Phenyl 2,4-Dichloro-5-sulphamoylbenzenesulphonate


Saponification Reaction Time: Phenyl Ester vs. Higher Molecular Weight Aryl Esters

The unsubstituted phenyl ester undergoes complete alkaline saponification with 2 N NaOH under reflux within 2–3 hours, as disclosed in the patent for 2,4-diamino-5-sulfamoylbenzene sulfonic acids [1]. In contrast, esters derived from higher molecular weight phenols (e.g., cresols, naphthols) require the addition of water-miscible organic co-solvents such as dioxane or diglyme and/or prolonged reaction times to reach completion [1]. This difference directly impacts process throughput and solvent recovery costs.

Process chemistry Saponification kinetics Diuretic intermediate synthesis

Product Isolation Purity: Phenyl Ester vs. Cresyl Ester Saponification

Upon saponification of the unsubstituted phenyl ester, the phenol by-product remains solubilized in the aqueous mother liquor, allowing the crystalline sulfonic acid salt product to be isolated by simple suction filtration with high purity after a water wash [1]. When higher molecular weight phenolic esters (e.g., p-cresyl) are used, the liberated phenol is less water-soluble and co-precipitates with the product, necessitating additional extraction steps with organic solvents such as diethyl ether or toluene [1]. This translates to higher purity of the isolated intermediate and elimination of a solvent-intensive purification step.

Downstream processing Product purity Salidiuretic API intermediate

Crystallinity and Handling: Phenyl Ester as the Preferred Solid Intermediate

The unsubstituted phenyl ester and its cresyl analogs are described as crystallizing particularly well, making them very suitable for industrial handling and purification [1]. The target compound has a reported melting point of approximately 232–234 °C , providing a convenient solid form for weighing, storage, and quality control. In contrast, the free sulfonic acid (2,4-dichloro-5-sulfamoylbenzenesulfonic acid) is a highly hygroscopic and acidic material that poses greater handling challenges and corrosivity concerns.

Solid-state properties Crystallization Process robustness

Physicochemical Property Profile: Computed LogP and Polar Surface Area

The computed XLogP3-AA of phenyl 2,4-dichloro-5-sulfamoylbenzenesulfonate is 2.8, and its topological polar surface area (TPSA) is 120 Ų, with 1 hydrogen bond donor and 6 hydrogen bond acceptors [1]. These values place the compound within a favorable range for membrane permeability (LogP < 5) while maintaining sufficient polarity for aqueous solubility. For comparison, the corresponding free acid (2,4-dichloro-5-sulfamoylbenzenesulfonic acid) has a substantially lower LogP (estimated < 1 due to the ionized sulfonic acid group) and higher TPSA, which would markedly reduce its membrane permeability and limit its utility in cell-based assays.

Drug-likeness Physicochemical properties QSAR modeling

Regioselectivity in Nucleophilic Substitution: Phenoxysulfonyl as a Directing Group

In the synthesis of 4,N-disubstituted 5-sulfamoylorthanilic acids, the phenoxysulfonyl group serves multiple functions: it protects the sulfonic acid, activates the aryl ring toward nucleophilic substitution, and directs the incoming nucleophile to the desired position. The J. Med. Chem. study demonstrated that starting from phenyl 2,4-dihalogeno-5-sulfamoylbenzenesulfonates enabled the sequential introduction of 4-substituents (phenoxy, phenylthio, N-methylanilino, alkylsulfonyl) and N-substituents (furylmethyl, thienylmethyl) with high selectivity, ultimately yielding compounds with threshold diuretic doses as low as 0.02 mg/kg p.o. in dogs [1]. Attempts to use the free sulfonic acid directly often lead to lower yields and competing side reactions due to the lack of the protecting/directing phenoxysulfonyl group.

Nucleophilic aromatic substitution Regioselectivity Orthanilic acid synthesis

Optimal Application Scenarios for Phenyl 2,4-Dichloro-5-sulphamoylbenzenesulphonate


Multi-Kilogram Synthesis of 4,N-Disubstituted 5-Sulfamoylorthanilic Acid Diuretic Candidates

For process chemistry groups scaling up the synthesis of salidiuretic lead compounds, the phenyl ester is the preferred starting material. Its rapid saponification (2–3 hours with 2 N NaOH, aqueous only) and simplified product isolation (no organic extraction needed) directly reduce cycle time and solvent usage compared to higher aryl esters [1]. The crystalline nature of the ester (mp 232–234 °C) facilitates accurate batch charging and quality control .

Medicinal Chemistry Library Synthesis via Sequential Functionalization

In medicinal chemistry programs targeting loop diuretic or related sulfonamide pharmacophores, the phenyl ester enables the sequential introduction of diverse 4-substituents (phenoxy, phenylthio, N-methylanilino) and N-substituents (furylmethyl, thienylmethyl) with predictable regioselectivity, as validated by the Sturm et al. SAR study [2]. The phenoxysulfonyl group protects the sulfonic acid during the amine coupling step and is cleaved under mild alkaline conditions, making it compatible with parallel synthesis workflows.

Physicochemical Profiling and In Vitro Pharmacology Assays

The computed LogP of 2.8 and TPSA of 120 Ų [3] indicate that the phenyl ester possesses favorable membrane permeability characteristics for cell-based assays, unlike the highly polar free sulfonic acid. Researchers conducting in vitro diuretic target engagement studies or cellular transporter assays may prefer the ester form for its ability to cross cell membranes, where it can then be hydrolyzed intracellularly or used as a prodrug-like probe.

Reference Standard for Furosemide-Related Impurity Profiling

Given that 2,4-dichloro-5-sulfamoylbenzoic acid (Lasamide) is a known impurity and intermediate in furosemide synthesis , the phenyl ester (which shares the same dichloro-sulfamoylbenzene core) can serve as a valuable reference material for developing HPLC methods to monitor related substances in furosemide API manufacturing, leveraging its distinct retention time and UV absorption profile relative to the free acid.

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